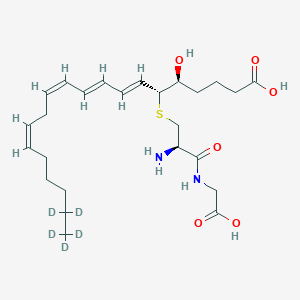

Leukotriene D4-d5

Description

Properties

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-HXHZKDJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

Deuterated glutathione (γ-glutamyl-d5-cysteinylglycine) is synthesized via solid-phase peptide synthesis using deuterium-enriched amino acids. The cysteine residue is selectively deuterated at the β-carbon to achieve the desired isotopic pattern. This precursor is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid.

Conjugation with Leukotriene A4

LTA4 methyl ester, prepared from arachidonic acid via 5-lipoxygenase (5-LO) catalysis, is reacted with deuterated glutathione in a methanol/water (80:20 v/v) solution at pH 8.5. The reaction is catalyzed by glutathione S-transferase (GST) at 37°C for 2 hours, yielding LTC4-d5. Subsequent enzymatic cleavage of the γ-glutamyl residue by γ-glutamyl transpeptidase produces LTD4-d5.

Table 1: Reaction Conditions for LTC4-d5 Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 37°C | |

| pH | 8.5 | |

| Solvent System | Methanol/Water (80:20 v/v) | |

| Enzyme Concentration | 0.5 U/mL GST | |

| Reaction Time | 2 hours |

Biosynthetic Production via Transcellular Pathways

Biosynthesis of LTD4-d5 exploits the endogenous leukotriene cascade observed in neutrophils and endothelial cells. This method is favored for producing structurally authentic LTD4-d5 with correct stereochemistry.

Cell Culture-Based Synthesis

Human neutrophils are incubated with deuterated arachidonic acid (d8-AA) in Hank's Balanced Salt Solution (HBSS) containing calcium ionophore A23187 (5 μM) to stimulate 5-LO activity. The reaction proceeds as follows:

-

5-LO Activation : d8-AA is oxygenated to LTA4-d5 via 5-LO and 5-lipoxygenase-activating protein (FLAP).

-

Transcellular Transfer : LTA4-d5 is exported to endothelial cells, where LTC4 synthase conjugates it with deuterated glutathione.

-

Metabolic Processing : LTC4-d5 is converted to LTD4-d5 by γ-glutamyl transpeptidase on the endothelial cell surface.

Table 2: Biosynthetic Yield Optimization

| Factor | Optimal Value | Yield Increase | Source |

|---|---|---|---|

| d8-AA Concentration | 10 μM | 32% | |

| Calcium Ionophore | 5 μM | 41% | |

| Incubation Time | 15 minutes | 27% |

Purification and Isolation Techniques

Crude LTD4-d5 mixtures require multi-step purification to achieve the >98% purity required for analytical standards.

Solid-Phase Extraction (SPE)

Lipids are extracted using C18 SPE cartridges preconditioned with methanol and water. The LTD4-d5 fraction is eluted with methanol containing 0.1% ammonium hydroxide, achieving 85–90% recovery.

Preparative HPLC

A preparative C18 column (150 × 10 mm, 5 μm) is eluted at 4 mL/min with a gradient of:

LTD4-d5 elutes at 22–24 minutes under these conditions, with baseline separation from LTC4-d5 and LTE4-d5.

Table 3: HPLC Purification Parameters

| Parameter | Value | Source |

|---|---|---|

| Column | Phenomenex Luna C18(2) | |

| Gradient | 25–100% B over 26 minutes | |

| Detection | 280 nm | |

| Purity Post-Purification | 98.7 ± 0.5% |

Analytical Characterization

LC-MS/MS Quantification

A triple quadrupole mass spectrometer operated in negative ion mode detects LTD4-d5 using the transition m/z 495 → 177. Isotope dilution analysis with d5-LTD4 as internal standard achieves a limit of quantification (LOQ) of 5 pg/mL in plasma.

Nuclear Magnetic Resonance (NMR)

1H-NMR (600 MHz, CD3OD) confirms deuterium incorporation:

Deuteration efficiency exceeds 99% as verified by absence of proton signals at β-cysteinyl position.

Formulation and Stability

Stock Solution Preparation

LTD4-d5 is dissolved in DMSO at 10 mM and stored at -80°C in aliquots to prevent freeze-thaw degradation.

In Vivo Formulation

For animal studies, LTD4-d5 is formulated in saline containing 10% PEG300 and 5% Tween 80 to enhance solubility. The formulation remains stable for 48 hours at 4°C with <5% degradation.

Method Validation and Quality Control

Inter-Laboratory Reproducibility

A multicenter validation study across six laboratories demonstrated:

Stability-Indicating Assays

Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions confirm method specificity. LTD4-d5 shows greatest susceptibility to oxidative degradation (t1/2 = 6.3 hours).

Applications in Metabolic Studies

Pharmacokinetic Profiling

When administered intravenously to Sprague-Dawley rats (1 μg/kg), LTD4-d5 exhibits:

Chemical Reactions Analysis

Types of Reactions: Leukotriene D4-d5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .

Scientific Research Applications

Role in Inflammation and Immune Response

Leukotriene D4 and Inflammatory Pathways

LTD4 is known to play a significant role in the inflammatory response by acting on cysteinyl leukotriene receptors (CysLT1 and CysLT2). It enhances vascular permeability, bronchoconstriction, and mucus secretion, contributing to conditions such as asthma and allergic rhinitis. Research indicates that LTD4 promotes endothelial dysfunction and foam cell formation, which are critical in the development of atherosclerosis. For instance, studies have shown that LTD4 upregulates receptors responsible for oxidized low-density lipoprotein uptake in macrophages, thereby facilitating the inflammatory process associated with atherosclerosis .

Case Study: Atherosclerosis

A study demonstrated that treatment with LTD4 increased the secretion of chemokines such as MCP-1 and MIP1β, leading to enhanced immune cell recruitment. The use of CysLT1 receptor antagonists has been proposed as a therapeutic strategy to mitigate these effects and potentially repurpose existing asthma treatments for cardiovascular diseases .

Neuroinflammation and Cognitive Impairment

Impact on Neurodegenerative Diseases

Recent findings have linked LTD4 to cognitive impairment through its effects on neuroinflammation. In animal models, intracerebral infusion of LTD4 resulted in memory deficits and increased amyloid-beta accumulation, which are hallmarks of Alzheimer's disease. This suggests that LTD4 may activate pro-inflammatory pathways that exacerbate neurodegenerative processes .

Case Study: Alzheimer's Disease

In a controlled study, mice infused with LTD4 exhibited significant memory impairment as assessed by behavioral tests. The presence of increased amyloid precursor protein levels and activity of secretases was noted, indicating that LTD4 may influence amyloidogenesis via the CysLT1 receptor pathway . These insights highlight the potential for targeting leukotriene signaling in developing therapies for neurodegenerative conditions.

Therapeutic Applications

Potential for Drug Development

Given its involvement in various diseases, LTD4-d5 serves as a valuable tool for drug development. Research into CysLT1 receptor antagonists has shown promise in treating both asthma and cardiovascular diseases. The ability to modulate leukotriene pathways could lead to innovative treatments that address multiple aspects of inflammatory diseases .

Case Study: Drug Repurposing

The repurposing of existing leukotriene receptor antagonists (like montelukast) for new indications such as atherosclerosis illustrates the therapeutic potential of targeting leukotriene signaling pathways. Clinical trials are needed to evaluate the efficacy and safety of these approaches in broader patient populations .

Quantitative Profiling in Research

Analytical Techniques

LTD4-d5 is also employed in quantitative profiling studies using advanced techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). These methods allow researchers to accurately measure inflammatory mediators in biological samples, providing insights into their roles during disease states .

Mechanism of Action

Leukotriene D4-d5 exerts its effects by binding to specific receptors on target cells. The primary molecular targets are cysteinyl leukotriene receptors, including CysLT1 and CysLT2. Upon binding, this compound activates signaling pathways that lead to bronchoconstriction, increased vascular permeability, and the release of inflammatory mediators. These effects contribute to the pathogenesis of asthma and allergic reactions .

Comparison with Similar Compounds

Leukotriene D4 (LTD4)

11-trans Leukotriene D4

- Structure : Isomer of LTD4 with a trans configuration at the C11 double bond .

- Function : Exhibits reduced receptor binding affinity compared to LTD4 due to altered stereochemistry .

- Key Differences: Less potent in inducing nasal airway resistance and calcium flux in THP-1 cells compared to LTD4 . Not deuterated; unsuitable as an internal standard .

14,15-Leukotriene D4

- Structure : Double bond shifted to C14-C15 position .

- Function : Role in inflammation is less characterized but likely distinct from LTD4 due to structural variation.

- Key Differences: Limited commercial availability and research applications compared to LTD4-d5 .

Comparison with Functionally Similar Deuterated Leukotrienes

Leukotriene C4-d5 (LTC4-d5)

Leukotriene E4-d5 (LTE4-d5)

Receptor Binding Studies

- LTD4-d5 is used to validate LTD4 quantification in studies exploring CysLT receptor antagonists like montelukast. For example, molecular docking shows that LTD4 and montelukast bind to overlapping regions on CysLT1 receptors, but with distinct interaction residues .

- In contrast, isomers like 11-trans LTD4 show weaker binding, highlighting the importance of stereochemistry in receptor activation .

Calcium Flux Assays

- In THP-1 cells, LTD4 induces biphasic calcium responses (transient and sustained phases) mediated by receptor-operated calcium channels. LTD4-d5 enables precise measurement of endogenous LTD4 levels during such experiments .

Data Tables

Table 1: Structural and Functional Comparison of LTD4-d5 with Related Compounds

| Compound | CAS Number | Molecular Formula | Key Features | Applications |

|---|---|---|---|---|

| LTD4-d5 | 1240398-17-7 | C25H35D5N2O6S | Deuterated internal standard; +5 Da mass shift | LC-MS/GC-MS quantification of LTD4 |

| LTD4 | 73836-78-9 | C30H47N3O9S | Pro-inflammatory mediator; binds CysLT receptors | Bronchoconstriction studies |

| 11-trans LTD4 | 79768-40-4 | C30H47N3O9S | Isomer with trans C11 configuration; reduced bioactivity | Structure-activity relationship studies |

| LTC4-d5 | 1441421-73-3 | C25H34D5N3O9S | Deuterated precursor to LTD4; glutathionyl side chain | Quantification of LTC4 in biosynthesis |

Biological Activity

Leukotriene D4-d5 (LTD4-d5) is a stable isotopically labeled form of leukotriene D4, a potent bioactive lipid involved in various physiological and pathological processes, particularly in inflammation and allergic responses. This article explores the biological activity of LTD4-d5, focusing on its mechanisms of action, physiological effects, and relevance in clinical studies.

Overview of Leukotrienes

Leukotrienes are lipid mediators derived from arachidonic acid through the lipoxygenase pathway. They play crucial roles in inflammatory responses, especially in conditions such as asthma, allergies, and other inflammatory diseases. LTD4 is one of the cysteinyl leukotrienes, which also include LTC4 and LTE4. These compounds are known for their ability to induce bronchoconstriction, increase vascular permeability, and promote mucus secretion .

Receptor Interactions:

LTD4 exerts its biological effects primarily through binding to cysteinyl leukotriene receptors (CysLT1 and CysLT2). These receptors are G protein-coupled receptors that mediate various intracellular signaling pathways leading to inflammation:

- CysLT1 Activation: Involved in bronchial smooth muscle contraction and mucus secretion.

- CysLT2 Activation: Contributes to vascular permeability and recruitment of immune cells to sites of inflammation .

Synergistic Effects:

Recent studies have shown that LTD4 can synergize with other inflammatory mediators such as prostaglandin E2 (PGE2). This interaction enhances inflammatory responses by increasing vascular permeability and promoting edema through the activation of shared signaling pathways involving extracellular signal-regulated kinases (ERK) and protein kinase G (PKG) .

Physiological Effects

Bronchoconstriction:

LTD4 is a potent bronchoconstrictor. It induces contraction of smooth muscle in the airways, which can lead to asthma exacerbations. Studies have demonstrated that LTD4 administration results in significant decreases in forced expiratory volume (FEV1) in asthmatic patients .

Inflammation:

LTD4 plays a critical role in the pathophysiology of allergic reactions by promoting the accumulation of eosinophils and other inflammatory cells at sites of allergen exposure. This recruitment is mediated through increased expression of adhesion molecules on endothelial cells .

Cognitive Impairment:

Interestingly, LTD4 has also been implicated in cognitive processes. Research indicates that LTD4 may induce memory impairment through specific neuroinflammatory pathways, highlighting its broader biological impact beyond respiratory conditions .

Clinical Relevance

Asthma Management:

Given its role in asthma pathogenesis, LTD4 is a target for therapeutic intervention. Leukotriene receptor antagonists (LTRAs) such as montelukast and zafirlukast inhibit the action of LTD4 at its receptors, providing relief from asthma symptoms by preventing bronchoconstriction and reducing airway inflammation .

Biomarker for Asthma:

Urinary excretion levels of LTE4 (the metabolite of LTD4) are often used as biomarkers for asthma severity and control. Elevated levels correlate with increased airway inflammation and hyperreactivity in asthmatic patients .

Case Studies

-

Asthma Response to LTRA Therapy:

A clinical trial involving asthmatic patients showed that administration of MK-571, a selective LTD4 receptor antagonist, significantly reduced both immediate and late-phase bronchoconstriction following allergen exposure. The study reported an 88% reduction in immediate response severity when high doses were administered . -

Neuroinflammation Study:

In a mouse model, intracerebral infusion of LTD4 resulted in measurable cognitive deficits assessed via the Morris water maze test. This study suggests potential roles for LTD4 beyond respiratory conditions, indicating its involvement in neuroinflammatory processes .

Data Tables

| Biological Activity | Mechanism | Clinical Implication |

|---|---|---|

| Bronchoconstriction | CysLT1 receptor activation | Asthma exacerbation treatment target |

| Increased vascular permeability | CysLT2 receptor activation | Allergic response management |

| Cognitive impairment | Neuroinflammatory pathways | Potential link to neurodegenerative conditions |

Q & A

Q. What is the role of Leukotriene D4-d5 in studying arachidonic acid metabolism pathways?

this compound, a deuterated analog of LTD4, is used as an internal standard in mass spectrometry to quantify endogenous leukotrienes. Its stable isotopic labeling ensures minimal interference with natural analytes, enabling precise measurement of metabolic flux in pathways like inflammation or asthma models. Researchers should employ LC-MS/MS with deuterium-specific transitions (e.g., m/z shifts) to distinguish it from endogenous LTD4 .

Q. How is this compound synthesized and characterized for research use?

Synthesis involves deuterium incorporation at specific carbon positions (e.g., methyl groups) via catalytic exchange or chemical synthesis. Characterization requires NMR (e.g., H-NMR for isotopic purity) and high-resolution LC-MS to confirm molecular integrity. Purity (≥99%) is critical, as contaminants may skew experimental results in receptor-binding assays .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Deuterated analogs reduce ion suppression effects in complex samples (e.g., plasma, bronchial lavage). Method validation should include calibration curves, recovery rates (>80%), and limits of detection (LOD < 1 pg/mL) to ensure reproducibility .

Q. How should researchers design experiments to control for isotopic effects in this compound studies?

Use parallel experiments with non-deuterated LTD4 to assess isotopic interference. For receptor-binding assays, validate that deuterium labeling does not alter binding kinetics (e.g., via competitive ELISA or SPR). Include blank matrices to rule out background noise .

Q. What strategies ensure effective literature reviews for LTD4-d5-related research?

Prioritize peer-reviewed journals (e.g., Analytical Chemistry, Journal of Lipid Research) and databases like PubMed/Scopus. Use Boolean terms: ("this compound" OR "LTD4-d5") AND ("quantification" OR "receptor binding"). Cross-reference synthesis protocols from primary sources to avoid reliance on non-peer-reviewed platforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor isoforms (CysLT1 vs. CysLT2). Conduct comparative assays using standardized protocols (e.g., radioligand binding with H-LTD4) and validate findings with siRNA knockdown models. Statistical tools like ANOVA can identify variability sources .

Q. What experimental designs mitigate variability in this compound stability during long-term storage?

Stability is pH- and temperature-dependent. Store lyophilized LTD4-d5 at -80°C under argon to prevent oxidation. For in vitro use, prepare fresh solutions in ethanol/PBS (pH 7.4) and monitor degradation via LC-MS at 0, 6, and 24 hours. Include degradation curves in supplementary data .

Q. How can isotopic purity of this compound impact downstream pharmacological assays?

Contaminants (e.g., non-deuterated LTD4) may confound dose-response curves. Use orthogonal methods (HPLC-UV and LC-MS) to verify isotopic enrichment ≥99%. In cell-based assays, spiked recovery experiments can quantify interference from impurities .

Q. What statistical models are appropriate for analyzing dose-response relationships involving this compound?

Nonlinear regression (e.g., four-parameter logistic model) is standard for EC50/IC50 calculations. For heterogeneous data, Bayesian hierarchical models account for inter-experiment variability. Report 95% confidence intervals and use tools like GraphPad Prism or R for reproducibility .

Q. How do researchers address cross-species differences in this compound activity?

Human and murine CysLT receptors exhibit divergent binding kinetics. Use species-specific primary cells (e.g., human bronchial smooth muscle cells vs. murine macrophages) and validate findings with CRISPR-edited receptor mutants. Meta-analyses of existing datasets can identify conserved pathways .

Methodological Considerations

- Data Tables : Include raw LC-MS/MS peak areas, receptor-binding values, and stability metrics in supplementary materials. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data presentation .

- Ethical Compliance : Ensure animal/human study protocols align with institutional review boards (IRB) and ARRIVE guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.